molecular formula C14H20BClO2 B6304466 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester CAS No. 2121514-19-8

4-Chloro-2,3-dimethylphenylboronic acid pinacol ester

Cat. No.: B6304466
CAS No.: 2121514-19-8
M. Wt: 266.57 g/mol
InChI Key: DFVMKWDRRRRQQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation of pinacol boronic esters leads to the hydromethylation of alkenes . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to various compounds, demonstrating the versatility of this pathway .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds . The protodeboronation process has been used in the total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C . Furthermore, the reaction conditions, such as the presence of a catalyst, can also influence the efficacy of the compound’s action .

Chemical Reactions Analysis

4-Chloro-2,3-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions:

Comparison with Similar Compounds

4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:

Properties

IUPAC Name

2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMKWDRRRRQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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